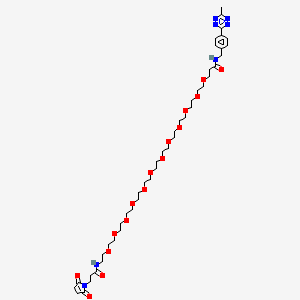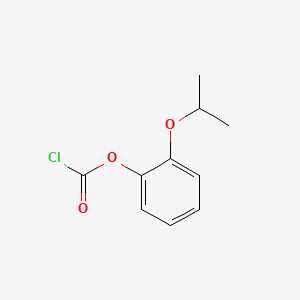![molecular formula C11H12Cl2N2O2 B13712752 Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H12Cl2N2O2 and a molecular weight of 275.13 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes both chloro and hydrazono functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate typically involves the reaction of isopropyl chloroacetate with 4-chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazono group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazono group can be oxidized to form azo compounds or reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution Products: Amino or thio derivatives.
Oxidation Products: Azo compounds.
Reduction Products: Hydrazine derivatives.
Hydrolysis Products: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can affect their function. The chloro group can also participate in substitution reactions, further modifying the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar structure but with a methoxy group instead of a chloro group.
Methyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate: Similar structure but with a methyl ester instead of an isopropyl ester.
Uniqueness
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is unique due to its combination of chloro and hydrazono functional groups, which provide a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H12Cl2N2O2 |
|---|---|
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
propan-2-yl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
Clave InChI |
FHZSNRPPCJTSFR-XNTDXEJSSA-N |
SMILES isomérico |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl |
SMILES canónico |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


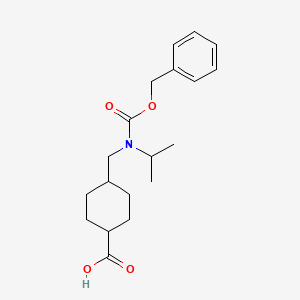
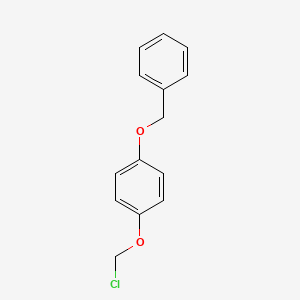
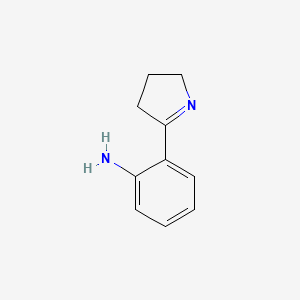
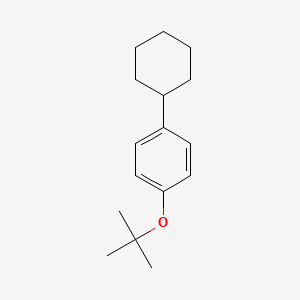

![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
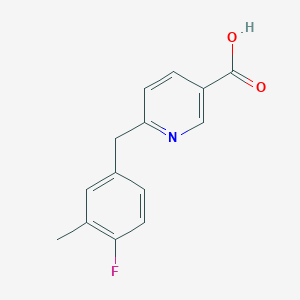

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
